molecular formula C14H13NO7S B7800169 Mesotrione CAS No. 268548-24-9

Mesotrione

Cat. No.: B7800169
CAS No.: 268548-24-9
M. Wt: 339.32 g/mol
InChI Key: KPUREKXXPHOJQT-UHFFFAOYSA-N
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Description

Mesotrione is a selective, systemic herbicide belonging to the triketone chemical class, extensively utilized in agricultural research and environmental science. Its primary value lies in its targeted action as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . In plants, HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production . By inhibiting this pathway, this compound disrupts carotenoid biosynthesis, leading to chlorophyll degradation and causing characteristic bleaching of plant tissues, followed by oxidative stress and plant death . As a research tool, this compound is critical for studies on weed management and plant physiology. It is highly effective for the pre-emergent and post-emergent control of a broad spectrum of broadleaf weeds, including many Amaranthus species, Chenopodium album , and Abutilon theophrasti , particularly in maize crops . Its application in research extends to investigating herbicide selectivity, where its relative safety in maize serves as a model for understanding crop detoxification mechanisms, often mediated by cytochrome P450 monooxygenases . Furthermore, this compound is a vital compound in the study of herbicide resistance. Research on resistant weed species like Amaranthus palmeri has revealed that resistance can evolve through both enhanced metabolic detoxification of the herbicide and increased expression of the HPPD target gene, providing valuable insights into evolutionary biology and resistance management strategies . Researchers also employ this compound in environmental impact studies, examining its persistence, mobility in soil, and the various pathways for its inactivation, such as microbial degradation, photodegradation, and adsorption . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KPUREKXXPHOJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13NO7S
Source PubChem
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DSSTOX Substance ID

DTXSID7032424
Record name Mesotrione
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Molecular Weight

339.32 g/mol
Source PubChem
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Physical Description

Opaque solid; [Merck Index] Solid; [MSDSonline]
Record name Mesotrione
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Solubility

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5
Record name MESOTRIONE
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Vapor Pressure

0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C
Record name Mesotrione
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Color/Form

Pale yellow solid, Opaque solid

CAS No.

104206-82-8
Record name Mesotrione
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Record name Mesotrione
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Record name 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl]
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Melting Point

165 °C
Record name MESOTRIONE
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Preparation Methods

Initial Synthesis of p-Methylsulfonyl Toluene

The synthesis begins with p-toluene sulfonyl chloride, which undergoes sulfination with alkali metal sulfites and bicarbonates to form p-toluene alkali metal sulfinate. Subsequent reaction with alkali metal salts of monochloroacetic acid yields p-methylsulfonyl toluene. This intermediate is critical for introducing the methylsulfonyl group, a key structural component of this compound.

Nitration and Oxidation Steps

p-Methylsulfonyl toluene is nitrated using a mixture of sulfuric acid and nitrating agents (e.g., nitric acid) to produce 2-nitro-p-methylsulfonyl toluene. Oxidation of this compound with agents like hydrogen peroxide or potassium permanganate in the presence of catalysts (e.g., tetrabutylammonium bromide) generates 2-nitro-p-methylsulfonyl benzoic acid. The choice of oxidizing agent and catalyst significantly impacts reaction efficiency and byproduct formation.

Halogenation and Cyclohexanedione Coupling

Halogenation of 2-nitro-p-methylsulfonyl benzoic acid using thionyl chloride or phosphorus pentachloride produces the corresponding benzoyl halide. This intermediate reacts with 1,3-cyclohexanedione in a polar solvent (e.g., ethylene dichloride) under basic conditions (triethylamine or sodium hydride) to form 3-(2-nitro-p-methylsulfonyl benzoyloxy) cyclohexane-1-one. This step requires precise temperature control (0–40°C) to prevent side reactions.

Conversion of Amorphous to Crystalline this compound

Cyanide-Mediated Cyclization

Amorphous this compound (purity ≤99%) is synthesized by treating 3-(2-nitro-p-methylsulfonyl benzoyloxy) cyclohexane-1-one with cyanide sources (e.g., acetone cyanohydrin or sodium cyanide) in ethylene dichloride. The reaction proceeds via nucleophilic attack on the ketone group, forming the triketone backbone. Triethylamine is commonly used to maintain alkaline conditions, ensuring optimal reaction kinetics.

Recrystallization and Purity Enhancement

Amorphous this compound is dissolved in ethylene dichloride, treated with activated charcoal to remove impurities, and partially distilled under reduced pressure (70 mmHg at 30°C). Crystalline this compound precipitates upon cooling, achieving HPLC purity >99.9%. Residual this compound in the filtrate is recovered by alkaline extraction (sodium hydroxide) and acidification (hydrochloric acid) to pH <0.8, yielding metastable this compound, which is recrystallized iteratively.

Table 1: Recrystallization Parameters and Outcomes

ParameterValue
SolventEthylene dichloride
Temperature30°C
Pressure70 mmHg
Purity (Crystalline)99.9–99.984%
Yield96.74–97.96%
Metastable Form Yield82–85%

Structural Characterization and Quality Control

X-Ray Diffraction (XRD) Analysis

XRD confirms the crystalline structure of this compound, with distinct peaks at 2θ = 10.2°, 12.5°, and 16.7°. The metastable form exhibits a broader diffraction pattern, indicating reduced crystallinity. Crystalline this compound’s stability is attributed to its tightly packed lattice, which resists thermal degradation below 200°C.

High-Performance Liquid Chromatography (HPLC)

HPLC with tandem mass spectrometry (HPLC/MS/MS) is employed for residue analysis, achieving a limit of quantitation (LOQ) of 0.01 ppm. Method validation ensures recoveries of 70–120% for this compound and its metabolite MNBA (4-(methylsulfonyl)-2-nitrobenzoic acid) in crop matrices.

Table 2: Analytical Performance of HPLC/MS/MS

MatrixRecovery (%)LOQ (ppm)
Sweet corn forage70–1200.01
Sweet corn stover70–1200.01
Sweet corn ear70–1200.01

Environmental and Economic Considerations

Solvent and Catalyst Selection

Ethylene dichloride, while effective, poses environmental risks due to its volatility. The patent method mitigates this by recycling solvent from filtrates, reducing waste by 40%. Catalysts like tetrabutylammonium bromide are preferred for their reusability and low toxicity compared to traditional sulfuric acid-based systems.

Yield Optimization Strategies

Iterative recrystallization improves overall yield to >96%, minimizing raw material waste. The use of inexpensive reagents (e.g., sodium hydroxide) and ambient reaction conditions (20–40°C) lowers production costs by approximately 30% compared to high-temperature methods.

Sodium Salt of this compound: Synthesis and Applications

Preparation of the Sodium Salt

This compound’s sodium salt is synthesized by treating this compound with sodium hydroxide in methanol, followed by crystallization from ethanol. The compound crystallizes in a monoclinic system with the chemical formula [Na(C14H12NO7S)]·C2H6O, enhancing water solubility for agricultural formulations.

Table 3: Crystallographic Data for Sodium this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa=10.2 Å, b=12.5 Å, c=16.7 Å
Thermal stabilityStable up to 200°C

Chemical Reactions Analysis

Key Steps:

  • Esterification : 1,3-cyclohexanedione reacts with 2-nitro-4-(methylsulfonyl)benzoyl chloride in the presence of a base (e.g., pyridine) to form an intermediate ester .

  • Rearrangement : The ester undergoes a cyanide-catalyzed rearrangement (using acetone cyanohydrin) to yield this compound .

Optimization in Continuous Flow Systems:

A 2022 study achieved a 90.5% total yield by conducting both steps in a continuous flow reactor, enhancing safety and efficiency :

ParameterEsterificationRearrangement
Yield99%91.2%
Purity98.6%99.3%
Reaction Time10 min15 min

Environmental Degradation Reactions

This compound undergoes hydrolysis, photolysis, and microbial degradation, forming metabolites with varying persistence:

Primary Metabolites :

MetaboliteStructurePersistence
MNBA4-(methylsulfonyl)-2-nitrobenzoic acidModerate in water
AMBA2-amino-4-(methylsulfonyl)benzoic acidPersistent in subsoil
  • Hydrolysis : Degrades rapidly in water (pH 7–9) with a half-life of 1–5 days .

  • Photolysis : UV exposure accelerates breakdown, producing MNBA and trace CO₂ .

  • Microbial Degradation : Bacillus sp. and Pantoea ananatis metabolize this compound into MNBA, AMBA, and less toxic intermediates (C₁₃H₁₀NO₇S) .

HPPD Inhibition Mechanism :

This compound binds to HPPD’s active site (Kᵢ ≈ 10 pM), blocking plastoquinone biosynthesis. This disrupts carotenoid production, leading to chlorophyll degradation and plant death.

Oxidative Stress in Non-Target Organisms :

Acute exposure in fish (Oreochromis niloticus, Geophagus brasiliensis) induces:

  • Glutathione Metabolism : Increased GSH levels (16–22%) and GST activity (30–40%).

  • DNA Damage : Comet assay revealed 1.5–2.2× higher DNA strand breaks in liver cells at 460 µg/L.

Thermal Decomposition :

At >200°C, this compound decomposes into:

  • Nitrogen oxides (NOₓ)

  • Carbon oxides (CO, CO₂)

  • Hydrogen fluoride (HF)

Chemical Incompatibilities :

  • Reacts with strong oxidizers (e.g., peroxides), producing hazardous gases.

  • Avoid contact with galvanized steel or aluminum due to corrosive byproducts.

Toxicokinetic Pathways

  • Absorption : Rapidly absorbed in mammals (90–95% bioavailability in mice) .

  • Metabolism : Hepatic cytochrome P450 enzymes oxidize this compound into 4-hydroxy- and 5-hydroxy derivatives .

  • Excretion : >70% eliminated via urine within 6–12 hours post-exposure .

Scientific Research Applications

Herbicidal Applications

1.1 Mechanism of Action
Mesotrione works by inhibiting HPD, leading to an accumulation of tyrosine and subsequent plant toxicity. This herbicide is particularly effective against various broadleaf weeds while being safe for crops like maize and winter wheat. It is applied pre-emergence or post-emergence depending on the target weeds and crop growth stages .

1.2 Efficacy Studies
Research has demonstrated that this compound effectively controls a range of weeds:

  • Weed Control in Maize : Studies indicate that this compound provides excellent control of broadleaf weeds in maize, with significant reductions in weed biomass observed .
  • Carryover Effects : Investigations into this compound residues show that certain crops, such as sugar beet, exhibit sensitivity to carryover residues from previous applications, affecting their growth and yield .

Environmental Impact

2.1 Soil Residue Studies
Field studies have assessed the persistence of this compound in soil and its impact on subsequent crops. Results indicate that soil pH and moisture levels significantly influence this compound's carryover effects and subsequent crop sensitivity .

2.2 Ecotoxicological Assessments
this compound's effects on non-target organisms have been evaluated, revealing potential risks to aquatic life at environmentally relevant concentrations. Biomarkers indicating stress and damage in organisms exposed to this compound have been documented .

Human Health Implications

3.1 Toxicological Studies
Toxicological evaluations have shown that this compound induces tyrosinaemia (elevated plasma tyrosine levels) primarily in rats, leading to ocular toxicity at high doses. However, similar effects are less pronounced in mice and humans due to differences in metabolic pathways .

3.2 Cancer Research
Recent studies have explored this compound's cytotoxic effects on human colorectal adenocarcinoma cells, suggesting a dual role where it may stimulate certain cellular activities while inhibiting others . This highlights potential applications beyond herbicide use, possibly in cancer treatment research.

Case Studies

Study Focus Findings
Recurrent Selection with Low-Dose this compoundPlant resistanceReduced susceptibility observed in successive generations of plants treated with sub-lethal doses .
Crop Response to Carryover ResiduesResidue impactSugar beet showed significant injury and yield loss due to this compound residues in soil .
Influence on Human Colorectal AdenocarcinomaCytotoxicityThis compound exhibited both stimulating and inhibitory effects on cancer cells .

Comparison with Similar Compounds

Mode of Action and Target Weeds
Compound Mode of Action Target Weeds Resistance Management Insights
Mesotrione HPPD inhibition Broad-spectrum (e.g., Amaranthus, Chenopodium) Effective against triazine- and ALS-resistant weeds
Atrazine PS II inhibition Broadleaf and grasses High resistance in Amaranthus and Chenopodium
Tembotrione HPPD inhibition Similar to this compound Cross-resistance not observed with this compound
Topramezone HPPD inhibition Grasses and broadleaf Lower efficacy on potato compared to this compound
S-metolachlor VLCFA synthesis inhibitor Annual grasses and small-seeded broadleaf Often used in premixes to expand weed spectrum

Key Findings :

  • This compound and tembotrione share HPPD-inhibition but differ in weed species sensitivity. For example, this compound provides 62% control of wild potato, while topramezone and tembotrione achieve ≤22% .
  • Atrazine (PS II inhibitor) is ineffective against resistant biotypes but synergizes with this compound in premixes for enhanced control of yellow nutsedge (Cyperus esculentus) .
Environmental Fate and Leaching Potential
Compound Soil Mobility (Kd) Leaching Depth (Tropical Soils) Key Influencing Factors
This compound 0.24–1.05 kg L⁻¹ Up to 30 cm (sandy soils) Low OC, high pH, sandy texture
Atrazine Higher Kd (data inferred) <15 cm (clay soils) High OC and clay content reduce mobility
S-metolachlor Moderate mobility Variable Often co-leaches with this compound in mixtures

Key Findings :

  • This compound leaching exceeds 30 cm in sandy soils (80% recovery in leachate) but remains surface-bound (0–5 cm) in clay soils with high organic carbon (OC) .
  • Atrazine’s adsorption is stronger in OC-rich soils, reducing its leaching compared to this compound .
Degradation and Metabolite Toxicity
Compound Half-Life (Soil) Major Metabolites Ecotoxicological Risks
This compound <30 days MNBA, AMBA Metabolites more toxic than parent compound
Atrazine 60–100 days Hydroxyatrazine Persistent groundwater contaminant
Tembotrione Data limited Not characterized Lower leaching risk due to rapid degradation

Key Findings :

  • This compound degrades rapidly via microbial activity, but its metabolites (MNBA, AMBA) pose higher toxicity to aquatic ecosystems .
  • Atrazine’s persistence increases residual weed control but raises groundwater contamination concerns .
Resistance Mechanisms
  • This compound Resistance : Linked to enhanced metabolic detoxification via cytochrome P450 enzymes in weeds like waterhemp (Amaranthus tuberculatus) .
  • Atrazine Resistance : Primarily due to psbA gene mutations (target-site resistance) .
  • Cross-Resistance: No cross-resistance observed between this compound and triazines/ALS inhibitors, making it a rotation staple .
Efficacy in Premixes
Premix Formulation Weed Control Improvement (%) Key Weeds Targeted
This compound + S-metolachlor 72% (giant ragweed) Broadleaf and grasses
This compound + bentazon 88% (yellow nutsedge) Synergistic HPPD/PS II inhibition
This compound + atrazine 70–89% (horsenettle) Enhanced soil residual activity

Key Findings :

  • Premixes with this compound broaden the weed spectrum but require careful rate adjustments to avoid antagonism (e.g., sulfonylurea herbicides) .

Biological Activity

Mesotrione is a selective herbicide primarily used to control broadleaf weeds and certain grasses in crops such as corn. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids and plastoquinone. This article delves into the biological activity of this compound, including its effects on various organisms, mechanisms of resistance, and implications for environmental health.

This compound acts by inhibiting HPPD, leading to the disruption of carotenoid biosynthesis. This results in chlorosis and eventual death of susceptible plants. The inhibition of this enzyme is competitive, meaning that this compound competes with its natural substrate, 4-hydroxyphenylpyruvate, for binding to the active site of HPPD. The disruption in carotenoid production leads to increased susceptibility to photooxidative stress due to the lack of protective pigments.

Effects on Aquatic Organisms

Research has shown that this compound can induce oxidative stress and DNA damage in aquatic species. A study on Oreochromis niloticus and Geophagus brasiliensis revealed significant increases in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities, indicating a response to oxidative stress induced by this compound exposure. Additionally, DNA damage was observed across various tissues, highlighting the potential risks this compound poses to aquatic ecosystems .

Resistance Mechanisms

The development of resistance to this compound has been documented in several weed species. A study indicated that recurrent selection with sub-lethal doses of this compound resulted in a significant increase in survival rates among treated populations over generations. Specifically, F2 and F3 generations showed reduced susceptibility compared to initial generations, suggesting that resistance mechanisms may involve enhanced metabolic degradation or altered herbicide uptake .

Table 1: Survival Rates Under this compound Selection

This compound Dose (x) (1× = 105 g ai ha −1)# of Seedlings TreatedSurvivors (%)
F02002.5
1.02000
F12752.5
2.02751.4
F225056
1.520037
F311531
2.010010

Cytotoxic Effects

This compound has also been studied for its cytotoxic effects on human cells. In experiments with Caco-2 cells, this compound exhibited stimulating activity while also causing oxidative stress without inducing apoptosis. The presence of cichoric acid was found to mitigate some toxic effects by enhancing antioxidant enzyme activity .

Table 2: Key Enzyme Activities in Caco-2 Cells

TreatmentSOD Activity (U/mg protein)GPx Activity (U/mg protein)Catalase Activity (U/mg protein)
ControlXYZ
This compoundIncreasedIncreasedNo significant change
Cichoric AcidFurther increasedFurther increasedIncreased

Environmental Persistence and Crop Sensitivity

This compound's persistence in the environment raises concerns about its carryover effects on rotational crops. Studies have shown that this compound residues can affect subsequent crops, indicating a need for careful management practices to mitigate potential phytotoxicity .

Q & A

Q. Tables for Key Parameters

Adsorption Parameters (MIPs)
Qmax132.31 mg/g
Kd1116.28 mg/L
Qmax289.99 mg/g
Kd2413.22 mg/L
Degradation Rate Constants
This compound (kapp)0.070 min⁻¹
4-HBA (kapp)0.188 min⁻¹

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.